(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane
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Overview
Description
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways, reaction mechanisms, and environmental pollutant standards.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol and chloroalkane derivatives.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate.
Deuterium Labeling: Deuterium atoms are introduced through the use of deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed depend on the type of reaction. For example:
Substitution: Products include phenol derivatives.
Oxidation: Products include carboxylic acids.
Reduction: Products include alkanes.
Scientific Research Applications
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is used in various scientific research fields:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development and pharmacokinetic studies.
Industry: The compound is used as a standard for environmental pollutant detection.
Mechanism of Action
The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that allows researchers to track the compound’s behavior in biological systems. The pathways involved include:
Metabolic Pathways: The compound is metabolized by enzymes, and its deuterium label helps in tracking these processes.
Reaction Mechanisms: The compound’s behavior in chemical reactions provides insights into reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
- ®-3-Bromo-1-phenyl-1-(2-methylphenoxy-d7)propane
Uniqueness
®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to its specific isotopic labeling and the presence of a chloro group, which makes it particularly useful in substitution reactions and as a reference standard in NMR spectroscopy.
Properties
IUPAC Name |
1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-NUZBOFKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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